Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a naphthyridine precursor, which undergoes alkylation, followed by oxidation and esterification to yield the final product. Specific reagents and catalysts, such as methanesulfonic acid, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various physiological effects. For instance, it might inhibit enzyme activity or block receptor signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Milrinone: A compound with a similar naphthyridine structure, used as a phosphodiesterase inhibitor in heart failure treatment.
Indole Derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Uniqueness
Methyl 6-butyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 6-butyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-4-5-7-17-8-6-13-12(14(17)18)9-11(10(2)16-13)15(19)20-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
RCVDZQKNJXWPML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)C |
Origin of Product |
United States |
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